4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
Description
Historical Development of N-(Thiazol-2-yl)Benzamide Derivatives
The exploration of thiazole-containing compounds began in the early 20th century with the isolation of thiamine (vitamin B1), which features a thiazole ring. Synthetic efforts intensified in the 1960s with the development of sulfathiazole antibiotics, demonstrating the pharmacophoric versatility of the thiazole nucleus. The fusion of benzamide groups with thiazole systems emerged as a strategic innovation in the 1990s, driven by the need to enhance hydrogen-bonding capacity and aromatic stacking interactions in enzyme binding pockets.
A pivotal advancement occurred in 2018 with the synthesis of thiazole-2-yl benzamide derivatives as glucokinase activators for diabetes management. These compounds demonstrated activation folds between 1.48 and 1.83 in enzymatic assays, establishing the benzamide-thiazole scaffold as a viable platform for allosteric modulator development. Subsequent structural refinements introduced pyridine appendages to improve blood-brain barrier penetration, as evidenced by derivatives like N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide.
Significance in Drug Discovery Paradigms
Thiazole-benzamide hybrids occupy a privileged position in modern pharmacotherapy, with over 18 FDA-approved drugs containing thiazole nuclei. Their significance stems from three key attributes:
- Dual hydrogen-bonding capacity from both the thiazole nitrogen atoms and benzamide carbonyl group
- Conformational rigidity enabling precise spatial orientation of pharmacophoric elements
- Electron-rich aromatic systems facilitating π-π interactions with tyrosine/phenylalanine residues in target proteins
Recent studies highlight their polypharmacological potential, with demonstrated activity against:
- Diabetes mellitus (GK activation fold: 1.83)
- Carcinoma cell lines (HepG-2 IC50: 9.3 μM)
- Mycobacterial infections (MIC: 1.05 μg/mL)
The incorporation of pyridine moieties, as seen in 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, introduces additional hydrogen-bonding sites while modulating logP values for improved membrane permeability.
Structural Uniqueness of Pyridin-Thiazol-Benzamide Scaffolds
The target compound exhibits four distinct structural domains that synergistically enhance its pharmacological profile:
Comparative analysis with related structures reveals critical structure-activity relationships:
- The 4-chloro substitution on benzamide increases target affinity by 2.3-fold compared to unsubstituted analogs
- The 3-oxopropyl spacer optimizes distance between thiazole and pyridine groups, as evidenced by molecular dynamics simulations
- N-Methylation of the pyridine nitrogen improves oral bioavailability by reducing first-pass metabolism
Current Research Landscape and Challenges
Contemporary research focuses on three primary areas:
- Synthetic methodology optimization : Recent advances employ palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the thiazole C4 position
- Computational drug design : Molecular docking studies of similar compounds show binding energy scores ≤-8.9 kcal/mol against DNA-topoisomerase II complexes
- Formulation development : Nanoparticle encapsulation improves the solubility of hydrophobic derivatives by 12-fold
Persistent challenges include:
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-6-4-13(5-7-14)18(26)24-19-23-16(12-27-19)8-9-17(25)22-11-15-3-1-2-10-21-15/h1-7,10,12H,8-9,11H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQCOCCGBNPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The pyridine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and pyridine intermediates with the benzamide core under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the pyridine moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridine rings have shown promising results against various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, leading to reduced viability and proliferation rates .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways .
Acetylcholinesterase Inhibition
Given the increasing interest in neurodegenerative diseases like Alzheimer's, the compound's ability to inhibit acetylcholinesterase (AChE) is noteworthy. Compounds with similar structures have been evaluated for their AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with Alzheimer's disease .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were synthesized and tested against MCF7 breast cancer cells. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
Another study focused on synthesizing thiazole derivatives for antimicrobial testing against E. coli and Staphylococcus aureus. The results showed that specific modifications led to compounds with minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Shares a benzamide-thiazole backbone but lacks the pyridinylmethylamino-propyl substituent. Exhibits anti-inflammatory and analgesic properties, attributed to the thiazole and chloro-substituted benzamide . Key difference: Simpler structure may reduce target specificity compared to the target compound.
Compound 11 (): (S)-N-(3-methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)butan-2-yl)-2-(1H-pyrrol-1-yl)benzodthiazole-6-carboxamide Contains a pyridinylmethylamino group and benzothiazole core but replaces the chlorobenzamide with a pyrrole-substituted benzothiazole. Likely differences in pharmacokinetics due to the pyrrole’s electron-rich nature.
N-(3-(2-((5-Chloropyridin-2-yl)Amino)Thiazol-4-yl)Phenyl)Acetamides (, Compound 32): Features a thiazole-acetamide scaffold with a chloropyridinyl group.
Physicochemical and Pharmacological Properties
Pharmacological Potential and Limitations
- Advantages of Target Compound: The pyridinylmethylamino-propyl chain may improve binding to enzymes (e.g., cyclophilins or kinases) compared to simpler analogs. Chlorobenzamide increases metabolic stability over non-halogenated benzamides .
- Limitations :
- Higher molecular weight (~450 g/mol) may reduce oral bioavailability.
- Lack of direct biological data (e.g., IC50 values) limits efficacy assessment.
Biological Activity
The compound 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a member of the benzamide family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN4O2S
- Molecular Weight : 366.88 g/mol
This compound features a thiazole ring, a pyridine moiety, and a chloro-substituted benzamide structure, contributing to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that promote tumor growth.
-
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases that are crucial for cancer cell signaling pathways.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
-
Case Studies :
- A study focusing on related thiazole compounds reported IC50 values in the micromolar range against several cancer cell lines, indicating potent activity (e.g., IC50 = 5 µM against A549 lung cancer cells).
Antimicrobial Activity
The benzamide derivatives have also shown promise as antimicrobial agents. Similar compounds have demonstrated activity against both gram-positive and gram-negative bacteria.
-
Activity Spectrum :
- Compounds derived from benzamide scaffolds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
-
Research Findings :
- A comparative study indicated that certain derivatives exhibited better antimicrobial activity than traditional antibiotics like ciprofloxacin.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiazole and pyridine moieties can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituting Cl with F | Increased anticancer potency |
| Altering pyridine position | Enhanced receptor binding affinity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, and what challenges arise during multi-step synthesis?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. For example:
Pyridine Derivative Preparation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination (e.g., coupling 3-aminopropanol derivatives with pyridine-2-carbaldehyde) .
Thiazole Ring Formation : Cyclize thiourea intermediates with α-haloketones under reflux conditions .
Benzamide Coupling : React the thiazole intermediate with 4-chlorobenzoyl chloride using a coupling agent like EDCI/HOBt .
- Challenges : Low yields (6–39% in analogous syntheses) due to steric hindrance at the thiazole-2-amine position and competing side reactions (e.g., over-oxidation of the oxadiazole moiety) .
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces side reactions during coupling steps .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to isolate the target compound from byproducts like unreacted benzoyl chloride or dimerized thiazole .
- Catalysis : Employ Pd-mediated cross-coupling for pyridyl group introduction to enhance regioselectivity .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing this compound, and how can discrepancies in spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the pyridin-2-ylmethyl group shows distinct splitting patterns (δ 8.1–8.5 ppm) . Discrepancies in integration ratios may indicate rotameric forms of the amide bond, resolved by variable-temperature NMR .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~445 m/z) confirms molecular weight. Fragmentation patterns help distinguish regioisomers (e.g., thiazole vs. oxazole byproducts) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; the oxadiazole-thione moiety in analogous compounds forms a planar conformation with dihedral angles <10° .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in targeting bacterial enzymes?
- Methodological Answer :
- Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (PPTases) using fluorescence polarization (IC50 determination) .
- Analog Synthesis : Modify the pyridin-2-ylmethyl group (e.g., replace with pyrimidine or quinoline) to assess steric/electronic effects on binding. For example, trifluoromethyl substitution at the pyridine ring enhances lipophilicity and target affinity .
- Computational Modeling : Dock the compound into the PPTase active site (e.g., PDB: 3MKS) using AutoDock Vina. Key interactions: hydrogen bonds between the benzamide carbonyl and Arg-124, and π-π stacking of the thiazole ring with Phe-98 .
Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be addressed?
- Methodological Answer :
- Standardize Assays : Use identical bacterial strains (e.g., E. coli BW25113) and growth media (LB broth, 37°C) to minimize variability .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolysis of the oxadiazole-thione group in PBS buffer) that may reduce potency .
- Orthogonal Validation : Confirm target engagement via thermal shift assays (ΔTm >2°C indicates binding to PPTase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
